2,4,5-Trimethyloxazole 2,4,5-Trimethyloxazole 2,4,5-Trimethyloxazole is an important heterocyclic flavor compound that generally occurs in coffee and cocoa. It is reported to be present in meat and roasted peanuts due to its formation by the reaction between 2,3-butanedione and alanine or cysteine due to Strecker′s degradation.
2,4,5-Trimethyloxazole undergoes regio- and diastereoselective photocycloaddition reaction with aliphatic and aromatic aldehydes to yield erythro α-amino, β-hydroxy methyl ketones.
Trimethyloxazole belongs to the class of organic compounds known as 2, 4, 5-trisubstituted oxazoles. 2, 4, 5-trisubstituted oxazoles are compounds containing an oxazole ring substituted at positions 2, 4 and 5 only. Oxazole is a five-membered aromatic heterocycle with one oxygen, one nitrogen, and three carbon atoms. Isomers include 1, 2-oxazole and 1, 3-oxazole. Trimethyloxazole is soluble (in water) and a moderately basic compound (based on its pKa). Within the cell, trimethyloxazole is primarily located in the cytoplasm. Trimethyloxazole is a mustard, nut skin, and nutty tasting compound that can be found in kohlrabi, nuts, and potato. This makes trimethyloxazole a potential biomarker for the consumption of these food products.
Brand Name: Vulcanchem
CAS No.: 20662-84-4
VCID: VC1962390
InChI: InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3
SMILES: CC1=C(OC(=N1)C)C
Molecular Formula: C6H9NO
Molecular Weight: 111.14 g/mol

2,4,5-Trimethyloxazole

CAS No.: 20662-84-4

Cat. No.: VC1962390

Molecular Formula: C6H9NO

Molecular Weight: 111.14 g/mol

* For research use only. Not for human or veterinary use.

2,4,5-Trimethyloxazole - 20662-84-4

Specification

CAS No. 20662-84-4
Molecular Formula C6H9NO
Molecular Weight 111.14 g/mol
IUPAC Name 2,4,5-trimethyl-1,3-oxazole
Standard InChI InChI=1S/C6H9NO/c1-4-5(2)8-6(3)7-4/h1-3H3
Standard InChI Key ZRLDBDZSLLGDOX-UHFFFAOYSA-N
SMILES CC1=C(OC(=N1)C)C
Canonical SMILES CC1=C(OC(=N1)C)C

Introduction

Chemical Identity and Structural Properties

2,4,5-Trimethyloxazole is a five-membered heterocyclic compound containing one oxygen and one nitrogen atom in its ring structure, with methyl groups positioned at the 2, 4, and 5 positions. This structural arrangement contributes to its unique chemical and sensory properties.

Table 1: Chemical Identity of 2,4,5-Trimethyloxazole

ParameterInformation
Chemical Name2,4,5-Trimethyloxazole
CAS Number20662-84-4
Molecular FormulaC6H9NO
Molecular Weight111.14 g/mol
SynonymsTrimethyloxazole; trimethyl-oxazol; Oxazole, trimethyl-; triMethyl-1,3-oxazole
StructureFive-membered ring with O at position 1, N at position 3, and methyl groups at positions 2, 4, and 5

The compound features an aromatic oxazole ring with three methyl substituents, creating a distinctive molecular architecture that influences both its physical properties and its chemical behavior in various reactions .

Physical and Chemical Properties

2,4,5-Trimethyloxazole exhibits a range of physical and chemical properties that make it valuable for various applications, particularly in the flavor and fragrance industry.

Table 2: Physical and Chemical Properties of 2,4,5-Trimethyloxazole

PropertyValue
Physical StateClear yellow liquid
Boiling Point133-134°C (lit.)
Density0.957 g/mL at 25°C
Flash Point33°C / 91.4°F
Refractive Index1.44
Specific Gravity (20/20)0.96
LogP1.09
pKa3.73±0.10 (Predicted)
Storage TemperatureSealed in dry conditions, 2-8°C
SolubilitySoluble in organic solvents

The compound is air-sensitive and should be stored under inert gas conditions for optimal stability, particularly at temperatures below 15°C .

Sensory Properties

One of the most significant aspects of 2,4,5-Trimethyloxazole is its distinctive sensory profile:

  • Odor Character: At 100% concentration, it presents nutty, nut skin, roasted, wasabi, shellfish, mustard, and vegetable notes

  • Odor Intensity: Medium strength, nutty type; recommended for use in solutions of 10.00% or less

  • Taste Profile: At 1ppm concentration, it imparts sweet roasted cocoa, coffee, chocolate, slightly seared savory beef, and proteinous notes with green vegetative nuances

  • Odor at Dilution: At 1.0% concentration, it exhibits slight pyridine-like, roasted vegetative, toasted Dutched cocoa background with subtle nutty nuances

These sensory characteristics contribute significantly to its value in flavor formulations and food applications.

Occurrence and Detection

Natural Occurrence

2,4,5-Trimethyloxazole has been reported to occur naturally in various food products:

  • Heated beef

  • Cocoa and coffee products

  • Cooked pork

  • Aged vinegars, particularly traditional varieties

  • Wine and fermented products

Its presence in these foods contributes to their complex flavor profiles, particularly the roasted, nutty, and savory notes associated with cooked proteins and fermented products.

Detection Methods

Recent advances in analytical methodology have improved the detection and quantification of 2,4,5-Trimethyloxazole in complex food matrices:

  • Colorimetric Sensor Arrays: Developed specifically for analyzing 2,4,5-trimethyloxazole in complex volatile organic compounds (VOCs)

  • Porphyrin-Based Detection: The compound 5,10,15,20-tetrakis(4-fluorophenyl)-21H,23H-porphine zinc (TPP-Zn-F) has been found specifically sensitive to 2,4,5-trimethyloxazole

  • Gas Chromatography-Olfactometry-Mass Spectrometry: Used to characterize it as a key aroma compound in aged vinegars

  • Density Functional Theory and Time-Dependent Density Functional Theory: Applied to optimize detection methods

These analytical approaches have enabled researchers to better understand the role of 2,4,5-trimethyloxazole in food flavor development and quality assessment. For example, a study on vinegar demonstrated that the compound could be used as a marker for storage time discrimination with high accuracy (92.5% using LDA and 100% using KNN algorithms) .

Chemical Reactivity and Synthesis

Photocycloaddition Reactions

One of the most significant aspects of 2,4,5-Trimethyloxazole's chemical behavior is its ability to undergo highly selective photocycloaddition reactions:

"The photocycloaddition of aliphatic and aromatic aldehydes with 2,4,5-trimethyloxazole proceeds highly regio- and diastereoselectively to give bicyclic oxetanes; hydrolytic cleavage of these adducts gives selectively erythro α-amino, β-hydroxy methyl ketones."

This reactivity makes the compound valuable in organic synthesis for creating stereochemically defined products with potential applications in pharmaceutical development.

Formation in Food Systems

In food chemistry, 2,4,5-Trimethyloxazole can be formed through various pathways:

  • Reaction between cysteine and diacetyl under wine-like conditions

  • Maillard reactions during cooking and food processing

  • Fermentation processes involving microbial activity

Research on its formation in wine has demonstrated that the methyl-C(2) fragment can be provided by both diacetyl and cysteine in varying degrees, illustrating the complex chemistry involved in its biosynthesis .

ManufacturerProduct NumberPurityPackage SizePrice (USD)
Sigma-Aldrich19370495%5g$49.50
Sigma-Aldrich19370495%25g$164.00
TCI ChemicalT2595>98.0% (GC)5g$35.00
Alfa AesarA1032897%5g$28.65
Alfa AesarA1032897%25g$79.65
Thermo ScientificA10328.0697%5g$31.60

These commercial offerings demonstrate the compound's importance in research and industry, with various grades available to suit different applications .

Hazard TypeClassificationCode
Physical HazardFlammable liquid and vaporH226
Health HazardCauses serious eye irritationH319
Health HazardMay cause respiratory irritationH335
GHS PictogramsGHS02, GHS07-
Signal WordWarning-

Recent Research and Developments

Analytical Developments

Recent research has focused on improving detection and quantification methods for 2,4,5-Trimethyloxazole in complex matrices:

  • Development of colorimetric sensor arrays based on porphyrin complexes specifically designed for 2,4,5-trimethyloxazole detection

  • Application of density functional theory (DFT) and time-dependent density functional theory (TDDFT) to optimize porphyrin complexes for selective binding with 2,4,5-trimethyloxazole

  • Creation of analytical methods that can resist interference from other volatile organic compounds

Food Science Applications

In food science, researchers have investigated the role of 2,4,5-Trimethyloxazole in various products:

  • Identified as one of the key aroma compounds in aged Zhenjiang aromatic vinegar

  • Studied for its contribution to the flavor profile of traditional fermented products

  • Used as a marker for discrimination of storage time in vinegar products

  • Investigated for its formation pathways in wine and vinegar

Synthetic Applications

The compound's distinctive reactivity continues to be exploited in organic synthesis:

  • Utilized in photocycloaddition reactions to create stereochemically defined products

  • Employed as a building block for creating α-amino, β-hydroxy ketones with potential pharmaceutical applications

  • Studied for its regio- and diastereoselective reactions with various substrates

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